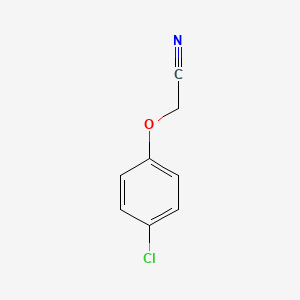

2-(4-Chlorophenoxy)acetonitrile

Übersicht

Beschreibung

2-(4-Chlorophenoxy)acetonitrile (CAS 3598-13-8) is an organochlorine compound with the molecular formula C₈H₆ClNO (molar mass: 191.6 g/mol). Structurally, it consists of a phenoxy group substituted with a chlorine atom at the para position and an acetonitrile moiety at the adjacent carbon. This compound is industrially significant, with a purity grade of 99%, and is typically supplied in 25 kg drums .

For example, 4-chlorophenol reacts with ethyl 2-chloroacetate in the presence of KI as a catalyst under reflux conditions . Similar pathways may apply to the target compound, substituting the ester group with a nitrile.

Vorbereitungsmethoden

Methodologies for Preparation

Nucleophilic Substitution Using 4-Chlorophenol and Cyanomethyl Halides

One common approach is the reaction of 4-chlorophenol with cyanomethyl halides (e.g., cyanomethyl chloride or bromide) in the presence of a base. The phenolic oxygen acts as a nucleophile attacking the electrophilic carbon of the cyanomethyl halide, resulting in the formation of 2-(4-chlorophenoxy)acetonitrile.

- Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Sodium hydroxide or potassium carbonate is used to deprotonate the phenol, enhancing nucleophilicity.

- Temperature: Mild heating (room temperature to 80°C) is applied to facilitate the reaction.

- Purification: Crystallization or extraction methods are used to isolate the product.

One-Pot Condensation and Reduction Method

A more integrated approach involves a one-pot synthesis starting from chlorobenzyl cyanide and 4-chloro-2-nitrotoluene, followed by condensation and catalytic reduction steps to yield intermediates related to this compound derivatives.

- Condensation: The initial step involves condensation of chlorobenzyl cyanide with 4-chloro-2-nitrotoluene in methanol under controlled pH and temperature.

- pH Adjustment: The reaction mixture pH is adjusted to 6–7 using acids such as acetic acid or formic acid.

- Reduction: Hydrazine hydrate is used as a reducing agent in the presence of catalysts (e.g., iron trichloride) at 60–80°C to reduce nitro groups to amines.

- Advantages: This method avoids isolation of intermediates, reduces waste, and improves overall yield and purity.

- Yield and Purity: Reported yields are around 89%, with purity exceeding 99% by HPLC analysis.

Crystallization and Purification Techniques

Post-synthesis, the product is often purified by crystallization from solvents such as toluene or o-xylene, sometimes with the addition of DMF to improve crystal quality.

- Cooling Regimes: Controlled cooling from elevated temperatures (e.g., 85°C down to 0°C) over several hours (6–10 h) promotes high-purity crystal formation.

- Seeding: Addition of seed crystals can enhance crystallization efficiency.

- Drying: Vacuum drying at moderate temperatures (60–80°C) removes residual solvents.

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 4-Chlorophenol, cyanomethyl halides | Or chlorobenzyl cyanide + 4-chloro-2-nitrotoluene |

| Solvents | DMF, acetonitrile, methanol, toluene | Polar aprotic solvents preferred |

| Base | NaOH, K2CO3 | For phenol deprotonation |

| Temperature | 0°C to 85°C | Reaction and crystallization steps |

| pH (for one-pot method) | 6–7 | Adjusted with acetic/formic acid |

| Reducing agent (one-pot) | Hydrazine hydrate | Catalyzed reduction at 60–80°C |

| Reaction time | 2–10 hours | Depending on step |

| Yield | ~78–89% | Depending on method and purification |

| Purity (HPLC) | >98.5% | High purity achieved with controlled crystallization |

Research Findings and Analysis

The one-pot condensation and reduction method offers significant advantages in terms of operational simplicity and environmental impact by minimizing intermediate isolation and waste generation. The use of hydrazine hydrate as a reducing agent under catalytic conditions provides high selectivity and yield for the target compound or its close derivatives.

Controlled crystallization techniques involving solvent mixtures (e.g., toluene and DMF) and precise temperature control are critical for obtaining high-purity this compound. Slow cooling and seeding improve crystal quality and reduce impurities.

The choice of solvent and base in the nucleophilic substitution method strongly influences the reaction rate and product purity. Polar aprotic solvents like DMF and acetonitrile facilitate the reaction by stabilizing charged intermediates.

Environmental considerations favor methods that avoid heavy metal catalysts or iron powder reductions, which produce significant waste and require complex purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenoxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines, leading to the formation of amides.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and bases (e.g., sodium hydroxide) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed

Amides: Formed from nucleophilic substitution reactions.

Carboxylic Acids: Formed from hydrolysis reactions.

Primary Amines: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

The compound serves as an important intermediate in various organic synthesis pathways. Its applications include:

- Reagent for Nucleophilic Substitution Reactions : 2-(4-Chlorophenoxy)acetonitrile can act as a nucleophile, participating in substitution reactions to form more complex structures.

- Building Block for Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed, solvent-based | Diverse aryl derivatives |

| Coupling Reactions | Palladium-catalyzed | Biaryl compounds |

| Synthesis of Heterocycles | Acidic conditions | Various heterocyclic compounds |

Agrochemical Applications

In the field of agrochemicals, this compound has been investigated for its herbicidal properties. Its ability to inhibit specific plant growth processes makes it a candidate for developing new herbicides.

- Herbicidal Activity : Studies have shown that this compound can effectively control certain weed species, leading to its potential use in agricultural formulations.

Case Study: Herbicidal Efficacy

Research conducted on the efficacy of this compound against common weeds demonstrated significant reductions in growth rates when applied at optimal concentrations. The results indicated that the compound could be a viable alternative to existing herbicides, with lower toxicity profiles.

Medicinal Chemistry Applications

The medicinal chemistry sector has also explored the use of this compound as a scaffold for drug development. Its structural features allow it to interact with various biological targets.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains.

- Potential Anti-Cancer Activity : Ongoing research is investigating its role as a potential anti-cancer agent through mechanisms involving apoptosis and cell cycle regulation.

Table 2: Biological Activities of Derivatives

| Activity Type | Tested Strains/Targets | Observed Effects |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Inhibition of growth |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis |

Conclusion and Future Directions

The applications of this compound span across organic synthesis, agrochemicals, and medicinal chemistry. Its versatility as a chemical intermediate opens avenues for further research and development. Future studies should focus on optimizing synthesis methods and exploring new derivatives to enhance biological activity and reduce environmental impact.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenoxy)acetonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Chlorophenoxy Acetonitrile Derivatives

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

- Molecular Formula : C₁₅H₁₂Cl₂N₂

- Molar Mass : 307.2 g/mol

- This compound has been studied for its structural complexity and possible pharmaceutical applications .

2-(4-(2-Chloroacetyl)phenyl)acetonitrile

- Molecular Formula: C₁₀H₈ClNO

- Molar Mass : 193.6 g/mol

- Key Features : The addition of a chloroacetyl group increases electrophilicity, making it reactive in nucleophilic substitution reactions. Such derivatives are intermediates in agrochemical synthesis .

Structural Impact :

- Electron-Withdrawing Groups (e.g., Cl, CN): Enhance stability and resistance to oxidation.

Functional Group Variants: Propionic Acid and Ester Derivatives

2-(4-Chlorophenoxy)propionic Acid

- Molecular Formula : C₉H₈ClO₃

- Molar Mass : 214.6 g/mol

- Key Features : The propionic acid group confers herbicidal activity, analogous to the herbicide 2,4-D .

Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropionic Acid)

- Molecular Formula : C₁₀H₁₁ClO₃

- Molar Mass : 214.6 g/mol

- Key Features: A hypolipidemic agent, demonstrating the pharmacological relevance of chlorophenoxy motifs .

Ethyl 2-(4-Chlorophenoxy)acetoacetate

- Molecular Formula : C₁₂H₁₃ClO₄

- Molar Mass : 272.7 g/mol

- Key Features : The ester group facilitates reactivity in condensation reactions, useful in heterocyclic compound synthesis .

Functional Group Impact :

- Nitrile vs. Carboxylic Acid : Nitriles are less polar but more reactive in cyanation reactions, whereas carboxylic acids exhibit higher solubility and bioactivity .

- Esters : Serve as protective groups for acids, enabling controlled reactivity in multi-step syntheses .

Physicochemical and Electronic Properties

A density functional theory (DFT) study on 4-Chlorophenoxy Acetonitrile revealed strong hyperconjugation and hydrogen-bonding interactions, which enhance its nonlinear optical (NLO) properties. In contrast, propionic acid derivatives like clofibric acid lack such electronic delocalization, limiting their utility in optoelectronics.

Biologische Aktivität

2-(4-Chlorophenoxy)acetonitrile, a compound with the chemical formula CHClNO, is recognized for its potential biological activities, particularly in the fields of herbicides and pharmaceuticals. This article aims to explore its biological activity, including its synthesis, mechanisms of action, toxicology, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 169.59 g/mol

- CAS Number : 3598-13-8

The compound features a chlorophenyl group, which is often associated with herbicidal activity, and an acetonitrile functional group that may contribute to its pharmacological properties.

Herbicidal Properties

This compound is structurally related to various chlorophenoxy herbicides. Its biological activity has been linked to its ability to inhibit plant growth by interfering with hormonal regulation in plants. The mechanism involves the disruption of auxin transport, leading to uncontrolled growth patterns in target weeds .

Table 1: Comparison of Herbicidal Activity

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, suggesting potential applications in antibiotic development .

Case Study 1: Toxicological Assessment

A notable case involved the ingestion of mecoprop (MCPP), a related chlorophenoxy compound, where significant serum concentrations were recorded post-ingestion. The patient exhibited elevated levels of MCPP, indicating rapid absorption and subsequent elimination. The biological half-life was calculated at approximately 3.9 hours for serum . This case underscores the importance of understanding the pharmacokinetics of chlorophenoxy compounds in clinical settings.

Case Study 2: Environmental Persistence

Research into the persistence of chlorophenoxy herbicides in soil revealed that related compounds can remain active for extended periods. For example, studies demonstrated that C-14 labeled pesticides showed significant long-term persistence, raising concerns about environmental contamination and bioaccumulation .

Toxicological Profile

The toxicological profile of this compound suggests potential risks associated with exposure. Similar compounds have been linked to various health effects, including:

- Neurological Effects : Prolonged exposure may lead to peripheral neuropathy.

- Hematological Changes : Alterations in blood parameters have been observed in animal studies.

- Carcinogenic Potential : While direct evidence for carcinogenicity is limited, some chlorophenoxy compounds have shown cocarcinogenic effects when combined with other agents .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(4-Chlorophenoxy)acetonitrile, and how are they experimentally determined?

- Answer: Critical properties include molecular weight (167.59 g/mol), melting point (45–49°C), boiling point (279.7°C at 760 mmHg), density (1.238 g/cm³), and logP (2.3). These are determined via differential scanning calorimetry (DSC) for thermal properties, gas chromatography-mass spectrometry (GC-MS) for purity and volatility, and computational tools like XlogP for hydrophobicity prediction. Structural confirmation is achieved through NMR and IR spectroscopy .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer: A standard method involves nucleophilic substitution between 4-chlorophenol and chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetone). Reaction optimization focuses on controlling stoichiometry, temperature (60–80°C), and catalyst selection to minimize byproducts like ethers or unreacted phenol. Post-synthesis purification typically uses recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated in research settings?

- Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, revealing bond angles and dihedral deviations (e.g., the nitrile group’s orientation relative to the aromatic ring). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula verification and FTIR for functional group analysis (C≡N stretch at ~2250 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and environmental behavior of this compound?

- Answer: Density functional theory (DFT) calculations model reaction pathways, such as hydrolysis or photodegradation. Parameters like frontier molecular orbitals (HOMO/LUMO) predict electrophilic/nucleophilic sites, while molecular dynamics simulations assess solubility and partitioning in environmental matrices. These models are validated against experimental data (e.g., hydrolysis half-lives) .

Q. What methodological challenges arise in analyzing trace amounts of this compound in environmental samples?

- Answer: Challenges include matrix interference (e.g., co-eluting compounds in soil/water extracts) and low detection limits. Solutions involve coupling solid-phase extraction (SPE) with HPLC-UV/MS, optimizing mobile phases (e.g., acetonitrile/water gradients), and using deuterated internal standards for quantification. Method validation follows EPA guidelines for accuracy (±15%) and precision (RSD <20%) .

Q. How do reaction conditions influence the mechanistic pathway of this compound hydrolysis?

- Answer: Acidic conditions favor nitrile protonation, leading to carbocation intermediates and eventual carboxylic acid formation. Alkaline conditions promote nucleophilic attack by hydroxide ions, forming amides or direct conversion to carboxylates. Kinetic studies (e.g., pseudo-first-order rate constants) and isotopic labeling (¹⁸O/²H) elucidate dominant pathways under varying pH and temperature .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Answer: Discrepancies often stem from solvent polarity (e.g., DMF vs. acetone), catalyst loading, or purification methods. Systematic Design of Experiments (DoE) identifies critical factors (e.g., reaction time > catalyst amount). Cross-validation using alternative characterization (e.g., ¹³C NMR for regioselectivity) and reproducibility protocols mitigate bias .

Q. Methodological Notes

- Synthesis Optimization: Use kinetic profiling (e.g., in situ FTIR) to monitor intermediate formation and adjust reagent addition rates.

- Analytical Validation: Include spike-recovery tests (80–120% recovery) for environmental samples to confirm method robustness .

- Computational Workflows: Combine Gaussian (DFT) and COSMO-RS (solvation models) for environmental fate predictions .

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGDKEWUYZXXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308436 | |

| Record name | 2-(4-chlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-13-8 | |

| Record name | 3598-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.